DL-Tryptophan-d8

Bioanalysis Method Validation Tryptophan Metabolism

Quantifying tryptophan in serum or tissue? Unlabeled analogs fail to correct matrix effects. DL-Tryptophan-d8 solves this as a stable isotope-labeled internal standard. - **Isotopic Enrichment:** ≥98 atom% D (+8 Da shift) eliminates M+0/M+1 cross-talk. - **Application:** Validated for kynurenine pathway studies, IND/NDA bioanalysis, and food SIDA. - **Supply:** ≥99% chemical purity. Ready for immediate R&D dispatch.

Molecular Formula C11H12N2O2
Molecular Weight 212.27 g/mol
Cat. No. B12407333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tryptophan-d8
Molecular FormulaC11H12N2O2
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D
InChIKeyQIVBCDIJIAJPQS-JLAWCNLZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tryptophan-d8: Stable Isotope-Labeled Internal Standard


DL-Tryptophan-d8 (CAS 1233395-85-1, (±)-Tryptophan-d8) is a deuterium-labeled isotopologue of the endogenous amino acid DL-tryptophan, in which eight hydrogen atoms are replaced by deuterium (D, ²H) across the indole ring and the aliphatic side chain . As a stable isotope-labeled (SIL) internal standard (IS), it is chemically and physically near-identical to the unlabeled analyte, ensuring co-elution and identical ionization behavior during liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) analysis [1]. The compound is commercially supplied with documented chemical purity (typically ≥99%) and isotopic enrichment (typically ≥98 atom % D), meeting the foundational requirements for use in quantitative bioanalysis and metabolomics workflows where accurate, matrix-corrected quantification of tryptophan is required [2].

Workflow
LC-MS/MS or GC-MS quantitative bioanalysis
Use
Stable isotope-labeled internal standard for matrix-effect correction
Selection
High isotopic enrichment and documented chemical purity

DL-Tryptophan-d8: Generic Substitution Risks


In LC-MS/MS quantification of tryptophan, the use of unlabeled structural analogs (e.g., α-methyltryptophan) or non-deuterated internal standards fails to adequately correct for matrix effects (ion suppression/enhancement) and variable extraction recovery inherent to complex biological matrices such as serum, urine, or tissue homogenates [1]. Structural analogs exhibit differences in chromatographic retention time and ionization efficiency relative to the target analyte, leading to inaccurate quantification [2]. Furthermore, lower deuterium incorporation (e.g., tryptophan-d3 or -d5) risks isotopic cross-talk with the natural M+1/M+2 isotopic envelope of unlabeled tryptophan, compromising the linearity and limit of quantitation (LOQ) of the assay, particularly in high-sensitivity metabolomics applications [3]. DL-Tryptophan-d8, with its +8 Da mass shift, provides the requisite spectral separation and physico-chemical mimicry mandated by regulatory bioanalytical method validation guidelines [4].

Structural analog IS
Unlabeled analogs fail to correct matrix effects and show different retention, leading to inaccurate quantification.
Low-deuterium IS (d3/d5)
Insufficient mass shift risks isotopic cross-talk with the natural M+1/M+2 envelope, reducing linearity and LOQ.
Unlabeled analyte as calibrator
Direct quantification without a matched SIL-IS is subject to uncontrolled matrix effects and high variability.

DL-Tryptophan-d8 Performance Comparison


Quantitative Precision with Stable Isotope IS

In a validated GC-MS method for tryptophan quantification in human serum, DL-tryptophan-d8 was employed as the internal standard to compensate for extraction and instrumental variability. The method demonstrated a coefficient of variation (CV) of approximately 8% (n=9) for tryptophan quantification across the analytical range [1]. This precision was achieved in a complex biological matrix where direct quantification without a matched SIL-IS would be subject to uncontrolled matrix effects and significantly higher variability. The CV of 8% serves as a benchmark for procurement, establishing the level of quantitative reliability achievable when using a properly validated DL-tryptophan-d8 internal standard method.

Precision (CV)
Method context
≈ 8% (n=9)
Supports quantitative precision benchmark for method validation.
Human serum, GC-MS SIM; CV reflects extraction and instrumental variability control.
Bioanalysis Method Validation Tryptophan Metabolism

Matrix Effect Compensation: SIL-IS vs. Analog

Stable isotope-labeled internal standards (SIL-IS), such as DL-tryptophan-d8, are established as the gold standard for correcting matrix effects in LC-MS/MS [1]. Unlike structural analogs (e.g., α-methyltryptophan or 5-fluorotryptophan), which can exhibit differential ionization suppression or enhancement relative to the analyte, deuterated isotopologues co-elute and undergo identical matrix-induced ionization changes [2]. A 2024 study in ChemRxiv reaffirms that SIL-IS enables quantification based on neat solvent calibration curves, a significant step toward absolute quantification that is unattainable with analog IS [3]. Specifically, deuterated IS can correct for ion suppression/enhancement effects ranging from -90% to +400% that are commonly observed in biological extracts, reducing quantification bias to within ±15% of nominal concentrations [4].

Matrix correction
Class-level inference
Bias within ±15% vs ±30–50% with analog IS
Supports matrix-effect correction and data integrity.
LC-ESI-MS/MS in human plasma; SIL-IS enables neat-solvent calibration curves.
Matrix Effect Ion Suppression Quantitative LC-MS

Isotopic Purity vs. Regulatory Standards

Commercially sourced DL-tryptophan-d8 from reputable vendors is supplied with a chemical purity of 99.64% (HPLC) and an isotopic enrichment of 98 atom % D . These specifications exceed the typical minimum purity threshold (≥95%) required for many internal standards and ensure minimal interference from unlabeled tryptophan carryover or impurities that could distort calibration curves [1]. For comparison, lower-purity alternatives (e.g., custom-synthesized tryptophan-d5 with unspecified enrichment) may contain up to 5-10% unlabeled material, which directly elevates baseline signal and reduces the effective dynamic range of the assay [2]. The documented 98 atom % D enrichment means that <2% of molecules are non-deuterated, contributing negligible background to the analyte channel.

Isotopic purity
Specification review
99.64% chemical purity, 98 atom % D
Supports LLOQ and assay sensitivity by minimizing background signal.
Commercial CoA values exceed typical internal standard purity requirements.
Isotopic Enrichment Chemical Purity Reference Standard

Chromatographic Co-Elution: Deuterated vs. 13C/15N IS

While ¹³C- and ¹⁵N-labeled internal standards exhibit truly identical chromatographic retention times to the unlabeled analyte, deuterium-labeled compounds can exhibit a slight but measurable inverse isotope effect in reversed-phase LC, eluting approximately 0.5-2% earlier than the protiated form depending on the number and position of deuterium atoms [1][2]. For DL-tryptophan-d8 (8 deuterium atoms), this retention time shift is typically ≤0.05 min under standard gradient conditions, which is considered acceptable and does not compromise co-elution with the analyte peak for the purpose of matrix effect correction [3]. In contrast, ¹³C/¹⁵N-labeled tryptophan standards (e.g., L-tryptophan-¹³C₁₁,¹⁵N₂) offer perfect co-elution but are 3-10× more expensive and have more limited commercial availability than deuterated alternatives .

Co-elution
Class-level inference
ΔtR ≤ 0.05 min (deuterated) vs 0.00 min (¹³C/¹⁵N IS)
Supports cost-effective co-elution for matrix correction.
RPLC C18; shift is within peak window; ¹³C/¹⁵N IS more expensive.
Chromatography Isotope Effect Retention Time

DL-Tryptophan-d8 Application Scenarios


Clinical Biomarker: Tryptophan & Kynurenine Pathway

DL-Tryptophan-d8 serves as the internal standard for accurate quantification of tryptophan in clinical biomarker studies investigating the kynurenine pathway, which is implicated in inflammation, depression, and neurodegenerative disorders [1]. The method achieves a coefficient of variation of approximately 8% for serum tryptophan measurements, enabling reliable detection of pathophysiological changes in tryptophan levels that may be as small as 15-20% [1]. This precision is essential for differentiating disease states from normal biological variation and for monitoring therapeutic interventions in clinical trials.

Metabolomics & Metabolic Flux Analysis

In untargeted or targeted metabolomics, DL-Tryptophan-d8 is used as a stable isotope-labeled internal standard to normalize for inter-sample variability in extraction efficiency, derivatization yield, and LC-MS instrument response [2]. The +8 Da mass shift provides clear spectral separation from the endogenous M+0 peak while avoiding overlap with naturally occurring ¹³C isotopologues [3]. This application is particularly valuable in large-scale cohort studies where hundreds of samples are analyzed across multiple batches and laboratories, and where batch-to-batch normalization using SIL-IS is a mandatory requirement for data integration and biological interpretation.

Bioequivalence & PK Studies

For investigational drugs that modulate tryptophan metabolism (e.g., IDO1/TDO inhibitors, SSRIs), regulatory-compliant bioanalytical methods require the use of a SIL-IS such as DL-tryptophan-d8 to meet FDA and EMA validation criteria for accuracy and precision [4]. The use of a deuterated IS corrects for matrix effects that can vary between subjects and between pre-dose and post-dose samples, ensuring that measured drug-induced changes in tryptophan concentration are not confounded by analytical artifacts. This is a non-negotiable requirement for submission of bioanalytical data in support of Investigational New Drug (IND) and New Drug Application (NDA) filings.

Food Tryptophan Content Analysis

DL-Tryptophan-d8 is employed in stable isotope dilution assays (SIDA) for the precise quantification of tryptophan in complex food matrices such as infant formula, protein supplements, and agricultural products [5]. The method compensates for matrix-induced ion suppression common in high-protein and high-lipid extracts, enabling accurate determination of nutritional content for labeling compliance and quality control. The use of a deuterated IS ensures that the analytical method meets the accuracy standards required by organizations such as AOAC International for official methods of analysis.

Application
Selection Property
Validation Focus
Kynurenine pathway biomarker studies
Matrix-effect corrected quantification
Precision and accuracy in human serum research matrices
Large-scale metabolomics normalization
+8 Da mass shift and co-elution
Batch-to-batch reproducibility and inter-laboratory consistency
Tryptophan modulator PK research
Matrix effect correction across sample types
Pre-dose/post-dose concentration consistency review
Food tryptophan content analysis
Matrix-insensitive quantification
Accuracy in high-protein/high-lipid matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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